噻唑-5-羧酸乙酯

概述

描述

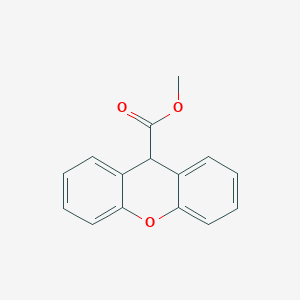

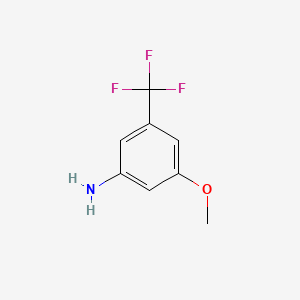

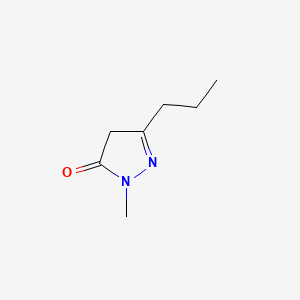

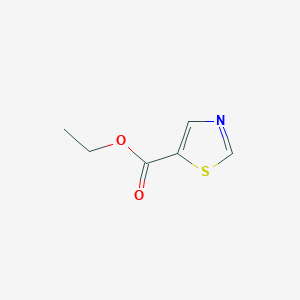

Ethyl thiazole-5-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It has an average mass of 157.190 Da and a monoisotopic mass of 157.019745 Da . It is used as a pharmaceutical and organic intermediate .

Synthesis Analysis

A series of 22 compounds of thiazole-5-carboxylate derivatives was rationally designed and synthesized . All the compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .Molecular Structure Analysis

The molecular structure of Ethyl thiazole-5-carboxylate consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H8NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4,10H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl thiazole-5-carboxylate has a molecular weight of 158.2 .科学研究应用

- The thiazole nucleus plays a crucial role in drug development. Thiazole derivatives have been explored for their potential in treating inflammation, hypertension, bacterial infections, and HIV . Aminothiazoles also act as ligands for estrogen receptors and novel adenosine receptor antagonists . Researchers investigate ethyl thiazole-5-carboxylate and its analogs as potential drug candidates.

- Thiazole carboxamides have gained prominence in the field of agrochemicals. Compounds like Metsulfovax, Scedlavax, Ethaboxam, and Thifluzamide (derived from thiazololium salts) exhibit fungicidal activity . Ethyl thiazole-5-carboxylate may contribute to novel fungicides.

- Thiazole derivatives find applications in dye synthesis. Commercially important thiazoles serve as precursors for various dyes . Ethyl thiazole-5-carboxylate could be a valuable building block in this context.

- Thiazole derivatives have demonstrated diverse biological activities, including anticancer effects . Researchers explore novel thiazoles to study their impact on cancer cell lines. Ethyl thiazole-5-carboxylate may contribute to this area.

- Ethyl thiazole-5-carboxylate’s one-pot synthesis from 2-chloro-1,3-dicarbonyl compounds and thioureas/thioamides in ionic liquids demonstrates an innovative approach . Ionic liquids offer advantages such as mild reaction conditions, improved yields, and reduced environmental impact.

Medicinal Chemistry and Drug Development

Agrochemicals and Fungicides

Dye Synthesis

Anticancer Research

Organic Synthesis and Methodology

安全和危害

作用机制

Target of Action

Ethyl thiazole-5-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

ethyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPMPQGRFNDLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332604 | |

| Record name | Ethyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thiazole-5-carboxylate | |

CAS RN |

32955-22-9 | |

| Record name | Ethyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。